
(3R)-3-Amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-3-Amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid is a chiral amino acid derivative with a unique structure that includes an amino group, a hydroxyl group, and a methoxy group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxy-5-methoxybenzaldehyde and an appropriate amino acid derivative.
Condensation Reaction: The aldehyde group of 2-hydroxy-5-methoxybenzaldehyde reacts with the amino group of the amino acid derivative under acidic or basic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Hydrolysis: The final step involves hydrolyzing the amine to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(3R)-3-Amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Regeneration of the hydroxyl group.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(3R)-3-Amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential role in enzyme inhibition and as a ligand for receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of (3R)-3-Amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Receptor Binding: It can act as a ligand for specific receptors, modulating their activity and triggering downstream signaling pathways.
Antioxidant Activity: The hydroxyl and methoxy groups contribute to its ability to scavenge free radicals and reduce oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-5-methylisoxazole: Shares the amino group but differs in the structure of the aromatic ring.
Hydroxybenzoic acids: Similar hydroxyl and methoxy groups but differ in the position and number of substituents on the aromatic ring.
Uniqueness
(3R)-3-Amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid is unique due to its specific combination of functional groups and chiral center, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Eigenschaften
Molekularformel |
C10H13NO4 |
|---|---|
Molekulargewicht |
211.21 g/mol |
IUPAC-Name |
(3R)-3-amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C10H13NO4/c1-15-6-2-3-9(12)7(4-6)8(11)5-10(13)14/h2-4,8,12H,5,11H2,1H3,(H,13,14)/t8-/m1/s1 |
InChI-Schlüssel |
SDSUWEAQDKOWRC-MRVPVSSYSA-N |
Isomerische SMILES |
COC1=CC(=C(C=C1)O)[C@@H](CC(=O)O)N |
Kanonische SMILES |
COC1=CC(=C(C=C1)O)C(CC(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


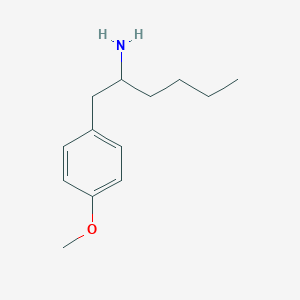
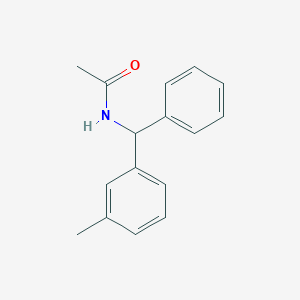
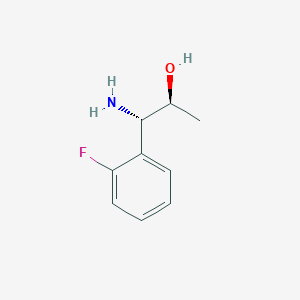
![Tert-butyl 9-oxa-2,5-diazaspiro[3.6]decane-2-carboxylate](/img/structure/B13039248.png)

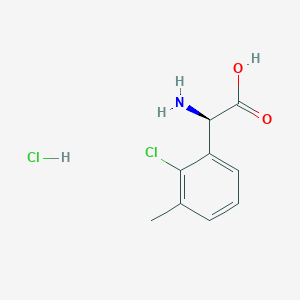
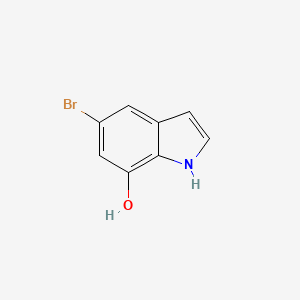






![(S)-Cyclopropyl[4-(pyrrolidin-1-YL)phenyl]methanamine](/img/structure/B13039330.png)
